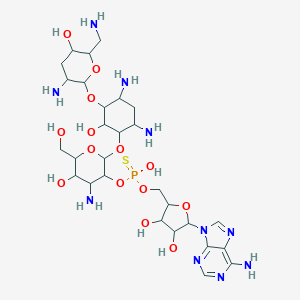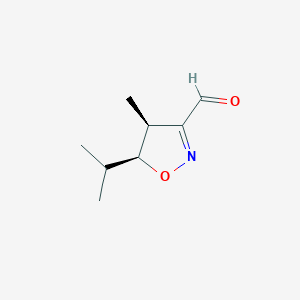
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is a chemical compound that belongs to the isoxazole family. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is not well understood. However, it has been reported to act as an inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various signaling pathways in the body. GSK-3β has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) are not well studied. However, it has been reported to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) in lab experiments include its high purity and yield, as well as its potential applications in various fields. However, its limitations include its high cost and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the use of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) in scientific research. One direction is the synthesis of new compounds using 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) as a building block. Another direction is the study of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods for 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) with higher yields and lower costs is also an important future direction.
Conclusion:
In conclusion, 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new synthesis methods for its use in scientific research.
Métodos De Síntesis
The synthesis of 3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) involves the reaction of 4-isopropyl-5-methylisoxazole with chloral hydrate in the presence of a catalyst such as sulfuric acid. The product is then purified by recrystallization or chromatography. This method has been reported to yield a high purity and yield of the product.
Aplicaciones Científicas De Investigación
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of pyrazoles, pyrimidines, and other heterocyclic compounds with potential applications in the pharmaceutical industry. It has also been used in the synthesis of fluorescent dyes for imaging and sensing applications.
Propiedades
Número CAS |
131362-99-7 |
|---|---|
Nombre del producto |
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis-(9CI) |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(4S,5S)-4-methyl-5-propan-2-yl-4,5-dihydro-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6(3)7(4-10)9-11-8/h4-6,8H,1-3H3/t6-,8-/m0/s1 |
Clave InChI |
MQBZWEYTIZLYFL-XPUUQOCRSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](ON=C1C=O)C(C)C |
SMILES |
CC1C(ON=C1C=O)C(C)C |
SMILES canónico |
CC1C(ON=C1C=O)C(C)C |
Sinónimos |
3-Isoxazolecarboxaldehyde, 4,5-dihydro-4-methyl-5-(1-methylethyl)-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



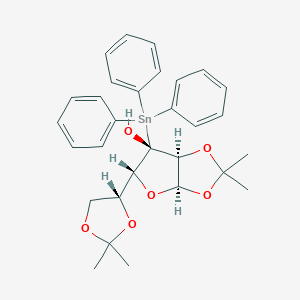
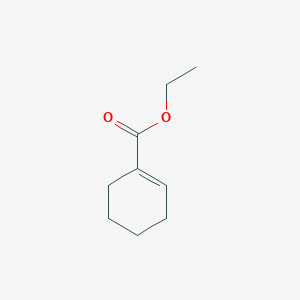
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
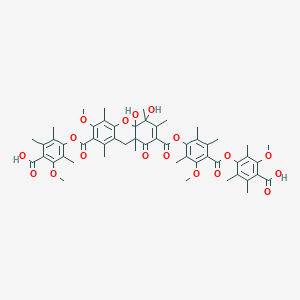
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
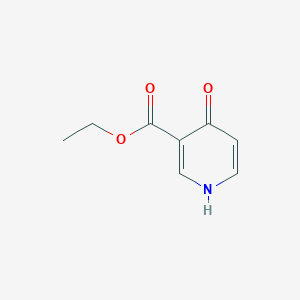
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
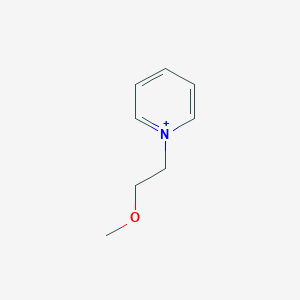
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)

![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
